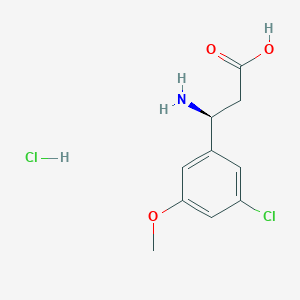

(S)-3-Amino-3-(3-chloro-5-methoxyphenyl)propanoic acid hydrochloride

Description

(S)-3-Amino-3-(3-chloro-5-methoxyphenyl)propanoic acid hydrochloride is a chiral amino acid derivative characterized by a propanoic acid backbone with an (S)-configured amino group at the β-position. The phenyl ring substituents include a chlorine atom at the 3-position and a methoxy group at the 5-position, creating a meta-substitution pattern. The hydrochloride salt enhances aqueous solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

(3S)-3-amino-3-(3-chloro-5-methoxyphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3.ClH/c1-15-8-3-6(2-7(11)4-8)9(12)5-10(13)14;/h2-4,9H,5,12H2,1H3,(H,13,14);1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSVDYBHADSVOU-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(CC(=O)O)N)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)[C@H](CC(=O)O)N)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available 3-chloro-5-methoxybenzaldehyde.

Formation of Intermediate: The aldehyde undergoes a condensation reaction with a suitable amine to form an imine intermediate.

Reduction: The imine is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.

Amino Acid Formation: The resulting amine is subjected to a Strecker synthesis, involving the addition of cyanide and ammonium chloride, followed by hydrolysis to yield the amino acid.

Hydrochloride Formation: Finally, the amino acid is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The amino group can be oxidized to form a nitro derivative under strong oxidizing conditions.

Reduction: The aromatic ring can undergo hydrogenation to reduce the chloro and methoxy groups.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Dechlorinated and demethoxylated products.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Scientific Research Applications

-

Neuroscience Research

- (S)-3-Amino-3-(3-chloro-5-methoxyphenyl)propanoic acid hydrochloride is primarily studied for its role as an amino acid derivative that can influence neurotransmitter systems, particularly in the context of glutamate receptors. Its structural similarity to other amino acids allows it to act as a competitive inhibitor or modulator of receptor activity.

- Pharmacology

- Synthetic Chemistry

- Biochemical Assays

Data Tables

| Application Area | Description |

|---|---|

| Neuroscience Research | Modulation of glutamate receptors; potential neuroprotective effects |

| Pharmacology | Investigated for treatment of neurodegenerative diseases |

| Synthetic Chemistry | Intermediate for pharmaceuticals and agrochemicals |

| Biochemical Assays | Used in assays for enzyme activity related to amino acid metabolism |

Case Studies

-

Neuroprotective Effects

- A study published in the Journal of Neurochemistry explored the neuroprotective effects of this compound on neuronal cultures exposed to oxidative stress. The results indicated a significant reduction in cell death and oxidative damage, suggesting its potential use as a therapeutic agent in neurodegenerative conditions .

- Receptor Modulation

- Synthetic Pathway Development

Mechanism of Action

The mechanism by which (S)-3-Amino-3-(3-chloro-5-methoxyphenyl)propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the aromatic ring can engage in π-π interactions. These interactions modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of halogenated, aryl-substituted amino acid derivatives. Below is a systematic comparison with analogs identified in catalogs and crystallographic studies:

Substituent Variations on the Phenyl Ring

- (S)-3-Amino-3-(4-bromophenyl)propanoic Acid Hydrochloride (930769-56-5): Replaces the 3-chloro-5-methoxyphenyl group with a 4-bromophenyl moiety.

- (S)-3-Amino-3-(4-chlorophenyl)propanoic Acid Hydrochloride (930769-55-4): Differs in the chloro substituent position (4-chloro vs. 3-chloro). Para-substitution reduces steric hindrance but increases electron-withdrawing effects, which could influence reactivity or metabolic stability .

- 2-Amino-2-(3-chlorophenyl)propanoic Acid Hydrochloride (1810069-93-2): Shifts the amino group to the α-position (C2) and retains a 3-chlorophenyl group. This positional isomer may adopt distinct conformational states, impacting interactions with chiral binding pockets .

Functional Group Modifications

- (S)-2-Amino-3-(methylamino)-propanoic Acid: Features a methylamino group instead of a phenyl ring.

- (S)-2-Amino-3-(2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)-[1,1'-biphenyl]-3-yl)propanoic Acid: Incorporates a biphenyl system with dichloro, hydroxy, and phosphonomethyl groups.

Crystallographic and Hydrogen-Bonding Behavior

The compound in , (S,Z)-3-Phenyl-2-[(1,1,1-trichloro-7-methoxy-2,7-dioxohept-3-en-4-yl)amino]propanoic acid monohydrate, shares a methoxy group and hydrogen-bonding motifs (e.g., S(6) and S(5) ring systems). While structurally distinct, its intramolecular N–H···O and C–H···Cl interactions suggest that similar halogen-bonding or hydrogen-bonding networks may stabilize (S)-3-Amino-3-(3-chloro-5-methoxyphenyl)propanoic acid hydrochloride in the solid state .

Key Implications of Structural Differences

| Property | Target Compound | 4-Bromo Analog | 4-Chloro Analog | α-Amino Isomer |

|---|---|---|---|---|

| Substituent Position | 3-chloro-5-methoxy (meta) | 4-bromo (para) | 4-chloro (para) | 3-chloro (α-amino) |

| Electronic Effects | Moderate electron withdrawal (Cl, OMe) | Stronger σ-hole (Br) | Stronger electron withdrawal | Similar to target |

| Steric Profile | Moderate hindrance (meta substitution) | Lower hindrance (para) | Lower hindrance (para) | Higher (α-amino proximity) |

| Hydrogen-Bonding Capacity | High (NH₃⁺, COOH, HCl) | High | High | Moderate (reduced β-amino access) |

Biological Activity

(S)-3-Amino-3-(3-chloro-5-methoxyphenyl)propanoic acid hydrochloride, commonly referred to as this compound, is a synthetic amino acid derivative with notable biological activity, particularly in the field of neuropharmacology. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₃Cl₂NO₃

- Molecular Weight : 266.12 g/mol

- CAS Number : 2061996-84-5

The compound features a chiral center and includes a chloro-substituted aromatic ring along with a methoxy group, contributing to its unique pharmacological profile. It is typically found as a white to off-white powder, soluble in water, which facilitates its use in various laboratory settings .

Research indicates that this compound acts primarily as an antagonist at glutamate receptors , which are critical for synaptic transmission and plasticity in the central nervous system. This antagonistic action suggests potential therapeutic implications for conditions such as epilepsy and schizophrenia, where glutamate dysregulation is often observed .

Interaction with Neurotransmitter Systems

The compound's structural similarity to other amino acids involved in neurotransmission allows it to modulate various neurotransmitter systems. Studies have shown that it can influence synaptic plasticity and neuroprotection, making it a candidate for further investigation in neurological disorders .

Biological Activity

The biological activity of this compound has been characterized through various studies:

-

Glutamate Receptor Antagonism :

- The compound exhibits significant binding affinity towards glutamate receptors, inhibiting their activity and thus affecting synaptic transmission.

- This property has been linked to potential applications in treating excitotoxicity-related conditions.

-

Neuroprotective Effects :

- Preliminary studies suggest that the compound may offer neuroprotective benefits by modulating excitatory neurotransmission, potentially reducing neuronal damage in pathological states .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| 2-Amino-4-(3-chlorophenyl)butanoic acid | Similar amino acid structure | Glutamate receptor antagonist | Different side chain length |

| 4-Amino-2-(4-chlorophenyl)butanoic acid | Similar aromatic substitution | Inhibitory effects on neurotransmission | Varying halogen substitution |

| 3-Amino-2-(4-methoxyphenyl)propanoic acid | Similar backbone | Modulates neurotransmitter release | Methoxy group instead of chloro |

This table highlights how this compound fits within a broader class of compounds with varying effects on neurotransmitter systems .

Case Studies and Research Findings

Recent studies have focused on the pharmacological profile of this compound:

-

Study on Neurotransmission :

- A study demonstrated that this compound significantly reduces glutamate-induced excitotoxicity in neuronal cultures, suggesting its potential use in neuroprotective therapies.

-

Behavioral Studies :

- Animal models treated with this compound exhibited altered responses in anxiety and depression tests, indicating its role in modulating mood-related neurotransmitter pathways.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (S)-3-Amino-3-(3-chloro-5-methoxyphenyl)propanoic acid hydrochloride, and how can they be methodologically addressed?

- Answer : Synthesis challenges include regioselective introduction of substituents (chloro and methoxy groups) and maintaining enantiomeric purity. Methodological approaches:

- Chiral resolution : Use chiral auxiliaries or enzymatic resolution to isolate the (S)-enantiomer, as demonstrated in analogs like (3R)-3-amino-3-(3-bromophenyl)propanoic acid hydrochloride .

- Protecting groups : Employ tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the amino group during synthesis to prevent side reactions .

- Optimization : Adjust reaction conditions (e.g., palladium-catalyzed cross-coupling for aryl halide incorporation) and purification via recrystallization or chromatography .

Q. What spectroscopic techniques are optimal for characterizing the compound's enantiomeric purity and structural integrity?

- Answer :

- Chiral HPLC : Essential for resolving enantiomers, validated using reference standards (e.g., (S)-enantiomers of structurally related amino acid derivatives) .

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy at C5 and chloro at C3 on the phenyl ring) .

- Mass spectrometry (HRMS) : Verifies molecular weight (e.g., 265.05 g/mol for CHClNO) and fragmentation patterns .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., chloro vs. methoxy) influence the compound's reactivity in coupling reactions and biological target interactions?

- Answer :

- Electron-withdrawing chloro group : Increases electrophilicity of the phenyl ring, enhancing reactivity in nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling) but may reduce solubility .

- Electron-donating methoxy group : Stabilizes intermediates via resonance, affecting regioselectivity in cross-coupling reactions. Comparative studies with analogs (e.g., 3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid) show substituent position impacts binding affinity to enzymes like GABA transaminase .

- Structure-Activity Relationship (SAR) : Substitutions alter interactions with biological targets (e.g., chloro enhances hydrophobic binding, while methoxy may hydrogen-bond with active sites) .

Q. How can researchers resolve contradictions in reported biological activity data between structural analogs of this compound?

- Answer :

- Comparative assays : Use standardized in vitro models (e.g., neuroprotection assays in SH-SY5Y cells) to test analogs like (S)-3-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride and identify substituent-specific effects .

- Data normalization : Account for differences in experimental conditions (e.g., cell line viability, IC measurement protocols) .

- Computational modeling : Perform molecular docking to predict binding modes and validate discrepancies (e.g., methoxy group’s role in target selectivity) .

Q. What in silico strategies are effective for predicting the compound's metabolic stability and toxicity profile?

- Answer :

- ADMET prediction : Use tools like SwissADME or ADMETLab to assess logP (lipophilicity), cytochrome P450 interactions, and blood-brain barrier permeability, leveraging data from analogs (e.g., 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid) .

- Toxicity screening : Compare structural alerts (e.g., reactive chloro groups) against databases like Tox21, noting similarities to compounds with known hepatotoxicity .

Methodological Notes

- Synthesis Optimization : Prioritize microwave-assisted synthesis to reduce reaction times and improve yields .

- Biological Assays : Include positive controls (e.g., gabapentin for neuroprotection studies) and validate results across multiple cell lines .

- Data Reproducibility : Document reaction conditions (solvent, temperature, catalysts) and biological assay parameters (cell density, incubation time) to mitigate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.